Cas no 18706-35-9 (4,8-Dichloro-2-(trifluoromethyl)quinoline)

4,8-Dichloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring both chloro and trifluoromethyl substituents, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The electron-withdrawing properties of the trifluoromethyl group contribute to improved metabolic stability and lipophilicity, while the dichloro substitution offers versatile sites for further functionalization. This compound is particularly useful in the development of antimicrobial and antitumor agents due to its ability to interact with biological targets. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications.
4,8-Dichloro-2-(trifluoromethyl)quinoline structure
18706-35-9 structure
Product Name:4,8-Dichloro-2-(trifluoromethyl)quinoline
CAS No:18706-35-9
MF:C10H4Cl2F3N
MW:266.046670913696
MDL:MFCD00276590
CID:87989
PubChem ID:2736876
Update Time:2025-10-28

4,8-Dichloro-2-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4,8-Dichloro-2-(trifluoromethyl)quinoline
    • 4,8-Dichloro-2-(trifluormethyl)quinoline
    • BUTTPARK 33\04-46
    • 4,8-Dichlloro-2-(trifluoromethyl)quinoline
    • 4,8-Dichloro-2-(trifluoromethyl)quinoline97%
    • 4,8-Dichloro-2-(trifluoromethyl)quinoline 97%
    • CS-0155811
    • AKOS009158715
    • A880607
    • DTXSID90371670
    • PS-7321
    • FT-0617293
    • 18706-35-9
    • SY005991
    • ILLBOMMZLXFMAY-UHFFFAOYSA-N
    • H10410
    • A813110
    • 4,8-dichloro-2-trifluoromethyl-quinoline
    • 4,8-bis(chloranyl)-2-(trifluoromethyl)quinoline
    • SB71535
    • 4,8-Dichloro-2-(trifluoromethyl)quinoline, AldrichCPR
    • SCHEMBL2710931
    • MFCD00276590
    • DB-044629
    • MDL: MFCD00276590
    • Inchi: 1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
    • InChI Key: ILLBOMMZLXFMAY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)N=C2C(=CC=CC2=1)Cl

Computed Properties

  • Exact Mass: 264.96700
  • Monoisotopic Mass: 264.967
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.4
  • Topological Polar Surface Area: 12.9A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.527
  • Melting Point: 60 °C
  • Boiling Point: 271.826 ℃ at 760 mmHg
  • Flash Point: 118.2°C
  • Refractive Index: 1.579
  • PSA: 12.89000
  • LogP: 4.56040
  • Solubility: Uncertain

4,8-Dichloro-2-(trifluoromethyl)quinoline Security Information

4,8-Dichloro-2-(trifluoromethyl)quinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,8-Dichloro-2-(trifluoromethyl)quinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:18706-35-9)4,8-Dichloro-2-(trifluoromethyl)quinoline
Order Number:A880607
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):260.0
Email:sales@amadischem.com

Additional information on 4,8-Dichloro-2-(trifluoromethyl)quinoline

Research Briefing on 4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS: 18706-35-9) in Chemical Biology and Pharmaceutical Applications

4,8-Dichloro-2-(trifluoromethyl)quinoline (CAS: 18706-35-9) is a fluorinated quinoline derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. Quinoline scaffolds are well-known for their broad-spectrum biological activities, and the introduction of chloro and trifluoromethyl groups at specific positions enhances their pharmacological properties. This briefing synthesizes the latest research on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Recent studies have highlighted the role of 4,8-Dichloro-2-(trifluoromethyl)quinoline as a key intermediate in the synthesis of novel antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing inhibitors targeting bacterial DNA gyrase, with potent activity against drug-resistant strains. The trifluoromethyl group, in particular, was found to enhance membrane permeability and metabolic stability, addressing a common challenge in antibiotic development.

In oncology research, this compound has shown promise as a scaffold for kinase inhibitors. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 4,8-Dichloro-2-(trifluoromethyl)quinoline exhibited selective inhibition of Aurora B kinase, a critical target in mitotic regulation. The chloro substitutions at the 4 and 8 positions were instrumental in optimizing binding affinity, while the trifluoromethyl group contributed to improved pharmacokinetic profiles.

The synthetic routes to 4,8-Dichloro-2-(trifluoromethyl)quinoline have also seen advancements. A 2024 Organic Process Research & Development paper detailed a novel continuous-flow method that improved yield (82%) and reduced hazardous waste compared to traditional batch processes. This innovation addresses scalability challenges for industrial production, particularly relevant given the compound's growing importance in pharmaceutical manufacturing.

Mechanistic studies using computational chemistry approaches have provided deeper insights into the structure-activity relationships of this compound. Molecular docking simulations reveal that the planar quinoline core facilitates π-π stacking interactions with aromatic residues in target proteins, while the electron-withdrawing groups modulate electronic properties to enhance binding. These findings are guiding rational drug design efforts across multiple therapeutic areas.

Looking forward, 4,8-Dichloro-2-(trifluoromethyl)quinoline represents a privileged structure in medicinal chemistry with untapped potential. Current research directions include exploring its utility in developing antiviral agents (particularly against RNA viruses), investigating its fluorescent properties for diagnostic applications, and optimizing derivatives for CNS penetration. The compound's versatility and demonstrated biological activities position it as a valuable tool for addressing diverse medical challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18706-35-9)4,8-Dichloro-2-(trifluoromethyl)quinoline
A880607
Purity:99%
Quantity:25g
Price ($):260.0
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